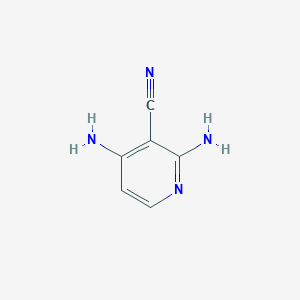

2,4-Diaminonicotinonitrile

説明

Structure

3D Structure

特性

CAS番号 |

860442-85-9 |

|---|---|

分子式 |

C6H6N4 |

分子量 |

134.14 g/mol |

IUPAC名 |

2,4-diaminopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,(H4,8,9,10) |

InChIキー |

MDLOTQSWMPEUNE-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C(=C1N)C#N)N |

製品の起源 |

United States |

Mechanistic Investigations and Reactivity Profiles of 2,4 Diaminonicotinonitrile

Nucleophilic and Electrophilic Reactivity of the Nicotinonitrile Core

The reactivity of the 2,4-diaminonicotinonitrile molecule is fundamentally governed by the electronic properties of its nicotinonitrile core, which is substituted with two amino groups and a nitrile group. These functional groups dictate the molecule's behavior in chemical reactions, defining its nucleophilic and electrophilic characteristics.

The amino groups at the C2 and C4 positions of the pyridine (B92270) ring significantly enhance the nucleophilicity of the this compound molecule. vulcanchem.com These electron-donating groups increase the electron density on the aromatic ring, making it more susceptible to attack by electrophiles. The flow of electrons in a nucleophilic attack originates from the lone pair of electrons on the nitrogen atom of the amino groups or from the electron-rich pyridine ring itself. youtube.com

In reactions, the nucleophile, which is a species that donates a pair of electrons, will "attack" the electrophile, a species that accepts a pair of electrons. masterorganicchemistry.com The direction of electron flow is always from the nucleophile to the electrophile. youtube.com This interaction leads to the formation of a new covalent bond. masterorganicchemistry.com

For instance, in the synthesis of 2,6-diaryl nicotinonitriles from 2H-pyran-2-one and N-aryl amidine, the more basic N-1 of the amidine acts as a nucleophile, attacking the C-6 position of the 2H-pyran-2-one. This is followed by ring closure and elimination of carbon dioxide to yield the final product. researchgate.net

While the amino groups confer strong nucleophilic character, the pyridine ring and the nitrile group also present sites for electrophilic attack, particularly after activation. Electrophilic activation involves making a molecule more susceptible to nucleophilic attack. This can be achieved through various means, such as the use of a potent electrophilic activator like triflic anhydride (B1165640) (Tf2O). researchgate.net Tf2O can activate amide carbonyl groups, facilitating subsequent reactions. nih.gov

The carbon atom of the nitrile group (-C≡N) is an electrophilic site. It possesses a partial positive charge due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. This allows for the transformation of the nitrile group into other functional groups like aldehydes, amines, or carboxylic acids under specific reaction conditions. vulcanchem.com

Furthermore, computational studies involving molecular electrostatic potential (MEP) maps can help visualize the electron distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps provide valuable insights into the likely sites of nucleophilic and electrophilic interactions. researchgate.net

Analysis of Nucleophilic Attack Pathways and Electron Flow

Advanced Theoretical and Computational Studies of Reaction Mechanisms

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced theoretical and computational methods are employed. These techniques allow for the detailed investigation of reaction pathways, transition states, and the energetic landscape of chemical transformations.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for modeling reaction pathways at the atomic level. numberanalytics.comresearchoutreach.org DFT is a widely used method that utilizes quantum mechanics to study the electronic structure of many-body systems, providing insights into how molecules interact. researchoutreach.org MP2 is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of theory for more accurate energy calculations. numberanalytics.com

These computational approaches can be used to model the entire reaction process, from reactants to products, identifying intermediates and transition states. nih.gov For example, in studying the diazotization and nitration of 3,5-diamino-1,2,4-triazole, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the geometries of reactants, transition states, and intermediates. researchgate.net Vibrational analysis and intrinsic reaction coordinate (IRC) methods were then employed to confirm the transition state structures and map the minimum energy path. researchgate.net Such detailed modeling provides a comprehensive picture of the reaction mechanism.

Table 1: Comparison of Quantum Mechanical Methods

| Method | Description | Strengths | Limitations |

| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure of many-body systems. researchoutreach.org | Computationally efficient for large systems, provides good accuracy for many properties. researchoutreach.org | The accuracy depends on the chosen exchange-correlation functional. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects. numberanalytics.com | Systematically improvable, often more accurate than DFT for certain systems. | Computationally more expensive than DFT, especially for large molecules. |

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of its geometry. libretexts.org By mapping the PES, researchers can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. numberanalytics.comresearchgate.net This analysis is crucial for understanding the feasibility and kinetics of a chemical reaction.

The construction of a PES involves calculating the energy of the system at various atomic arrangements. muni.cz For complex systems, this can be computationally demanding. mdpi.com However, once generated, a PES can be transformed into different representations for further analysis, such as for vibrational structure calculations or studying isotopic effects. molpro.net

For example, a relaxed PES scan can provide a rough estimate of the reaction pathway between reactants and products by optimizing all other degrees of freedom for each value of a scanned coordinate, like a bond length or dihedral angle. q-chem.com This approach is valuable for exploring conformational changes and reaction mechanisms. q-chem.com

In aromatic systems like this compound, specific interactions between nucleophiles and electrophiles play a critical role in determining the reaction outcome. These interactions can be influenced by factors such as hydrogen bonding and the nature of the solvent.

Theoretical studies on nucleophilic aromatic substitution (SNAr) reactions have shown that hydrogen bonding along the reaction coordinate can promote the activation of both the nucleophile and the electrophile. rsc.org A second-order perturbation analysis can highlight strong interactions, for instance, between a nitro group and the acidic hydrogen of an amine nucleophile. rsc.org

Furthermore, the reactivity of nucleophiles in SNAr reactions can be significantly influenced by their chemical nature and the reaction medium. For example, in reactions with 1-fluoro-2,4-dinitrobenzene, an amine-enol equilibrium was found to be a key factor controlling the nucleophilic attack for the most reactive nucleophiles. researchgate.net This equilibrium involves a hydrogen bond that stabilizes the intermediate species in the reaction pathway. researchgate.net

Derivatization, Functionalization, and Heterocyclic Annulation of 2,4 Diaminonicotinonitrile

Synthesis of Substituted 2,4-Diaminonicotinonitrile Derivatives

The strategic introduction of various substituents onto the this compound framework is a key approach to modulating its chemical and biological characteristics. This can be achieved through a variety of synthetic methodologies, targeting different positions on the pyridine (B92270) ring to introduce new functional groups and expand the molecular diversity of the resulting derivatives.

Introduction of Amino and Hydroxy Groups (e.g., 2,4-diamino-6-hydroxypyrimidine)

A prominent example of derivatization in this chemical family is the synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253). While not a direct derivatization of this compound, its synthesis from precursors like ethyl cyanoacetate (B8463686) and guanidine (B92328) highlights a common strategy for constructing diaminopyrimidine cores. mdpi.comresearchgate.nettsijournals.com This reaction involves the condensation of ethyl cyanoacetate with guanidine nitrate (B79036) in the presence of a base, leading to the formation of the pyrimidine (B1678525) ring with amino and hydroxy substituents. mdpi.comresearchgate.net

The general synthetic scheme for 2,4-diamino-6-hydroxypyrimidine is as follows:

Scheme 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Ethyl Cyanoacetate | Guanidine Nitrate | Sodium Ethoxide, Ethanol (B145695), Reflux | 2,4-diamino-6-hydroxypyrimidine |

Further derivatization of the resulting 2,4-diamino-6-hydroxypyrimidine can be achieved through reactions such as nitrosation. The reaction of 2,4-diamino-6-hydroxypyrimidine with sodium nitrite (B80452) in an acidic medium yields 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. mdpi.comtsijournals.com This intermediate can then undergo further transformations, such as reduction, to introduce additional functional groups. mdpi.com

Strategies for Structural Diversification at the Pyridine Ring

The diversification of the pyridine ring in compounds like this compound is crucial for developing new derivatives with tailored properties. Several strategies can be employed for this purpose, including deconstruction-reconstruction approaches and scaffold hopping. These methods allow for the modification of the heterocyclic core to generate analogues that would be challenging to synthesize through other means. acs.org

One conceptual strategy involves the activation of the pyrimidine ring, followed by ring-opening to form an intermediate that can then be recyclized with different partners to create a variety of new heterocyclic systems. acs.org This allows for the introduction of new substituents and even the alteration of the ring structure itself.

Electrophilic and nucleophilic substitution reactions are also key strategies for diversifying the pyridine ring. gcwgandhinagar.comuomosul.edu.iq The electron-deficient nature of the pyridine ring in pyrimidine-containing structures facilitates nucleophilic substitution at the 2, 4, and 6-positions. gcwgandhinagar.com This allows for the introduction of a wide range of nucleophiles, leading to a diverse array of substituted derivatives.

Formation of Fused Heterocyclic Systems from this compound Precursors

The annulation of additional rings onto the this compound scaffold is a powerful strategy for the construction of complex, polycyclic heterocyclic systems. These fused ring systems often exhibit unique biological activities and are of significant interest in drug discovery.

Quinazoline (B50416) System Formations (e.g., 2,4-diamino-6-arylmethylquinazolines)

The quinazoline ring system is a prominent scaffold in medicinal chemistry, and derivatives of 2,4-diaminoquinazoline have shown a broad spectrum of pharmacological activities. mdpi.comacs.org A novel and efficient method for the synthesis of 2,4-diamino-6-arylmethylquinazolines involves the use of palladium(0)-catalyzed organozinc chemistry. nih.govorganic-chemistry.org This approach allows for the formation of a carbon-carbon bond at the 6-position of the quinazoline ring, enabling the introduction of various arylmethyl groups.

While the specific use of this compound as a direct precursor in this exact palladium-catalyzed reaction requires further investigation of the full study, the general transformation highlights a key strategy for the synthesis of this class of compounds from appropriately substituted pyrimidine precursors. nih.govorganic-chemistry.org The development of such catalytic methods provides a versatile tool for the construction of complex quinazoline derivatives. mdpi.com

Pyrimidine and Pyridine Ring Annulations

The fusion of additional pyrimidine or pyridine rings to a diaminopyrimidine core leads to the formation of important heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net These compounds have demonstrated diverse pharmacological activities and are of interest for their potential as therapeutic agents. researchgate.net The synthesis of these fused systems can be achieved through various multicomponent reactions and cyclization strategies. researchgate.net

For instance, the reaction of 2,6-diaminopyrimidine-4(3H)-ones with substituted α,β-unsaturated aromatic esters can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net These reactions often proceed through a series of steps involving Michael addition and subsequent intramolecular cyclization.

The annulation of a pyridine ring can also be achieved through various synthetic strategies, including those that utilize a [3+1+1+1] annulation approach where different components contribute to the formation of the new ring. organic-chemistry.org While not a direct reaction of this compound, these methods demonstrate the types of synthetic strategies that can be adapted for the construction of fused pyridine rings.

Role as a Versatile Synthetic Building Block in Complex Molecular Architectures

Chemical building blocks are fundamental components used in the synthesis of more complex molecules. google.comacs.orgresearchgate.net These are typically organic molecules with reactive functional groups that allow for their assembly into larger, more intricate structures. acs.org The use of well-defined building blocks enables the systematic and controlled construction of molecular architectures with desired properties.

This compound, with its multiple reactive sites—the two amino groups, the nitrile group, and the pyridine ring—is an excellent example of a versatile synthetic building block. Its functional groups can be selectively reacted to build up more complex structures. For instance, the amino groups can participate in condensation reactions to form fused heterocyclic rings, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

The modular nature of synthesis using building blocks allows for the rapid generation of libraries of related compounds for screening in drug discovery and materials science. By starting with a core scaffold like this compound and applying a variety of derivatization and annulation reactions, a wide range of complex molecules can be accessed. This approach is central to modern synthetic chemistry and plays a crucial role in the development of new functional materials and therapeutic agents.

Advanced Applications and Research Frontiers Involving 2,4 Diaminonicotinonitrile Chemistry

Catalytic Applications

The electron-rich nature and multidentate coordination potential of 2,4-diaminonicotinonitrile and its derivatives make them valuable components in the design of advanced catalytic systems. Their integration can lead to catalysts with enhanced activity, selectivity, and stability.

The functional groups on the this compound scaffold allow for its incorporation into both homogeneous and heterogeneous catalysts. In homogeneous catalysis, derivatives of this compound can act as ligands, coordinating with metal centers to form soluble metal complexes. The amino groups and the pyridine (B92270) nitrogen can bind to a metal, influencing its electronic properties and, consequently, its catalytic activity.

In the realm of heterogeneous catalysis, this compound is an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.net The multiple binding sites on the diaminonicotinonitrile molecule allow it to bridge multiple metal centers, creating robust, high-surface-area frameworks. These MOF-based catalysts are advantageous because they combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net For example, ceria (CeO₂)-based materials, often used as catalyst supports, benefit from structural modifications that create defective sites, which are ideal for anchoring catalytic components and enhancing performance in applications like CO₂ conversion and oxidation reactions. mdpi.com Similarly, the integration of molecules like this compound into such frameworks can create tailored catalytic environments.

The chemical reactivity of this compound's functional groups allows it to participate in or mediate specific organic transformations. The nitrile group (-C≡N) can be transformed into amines, aldehydes, or carboxylic acids through reduction or hydrolysis. vulcanchem.com The hydrogenation of the nitrile group using catalysts like Raney nickel is a key reduction reaction. vulcanchem.com

In the context of catalysis, metal complexes featuring ligands derived from this compound can be designed to catalyze specific oxidation or reduction reactions. Oxidation and reduction are defined by the loss or gain of electrons, respectively. savemyexams.com For instance, a metal center's redox potential can be tuned by the electronic properties of the coordinating ligand. The electron-donating amino groups of a diaminonicotinonitrile-derived ligand would increase electron density at the metal center, potentially enhancing its activity in oxidative processes. Conversely, the electron-withdrawing nature of the nitrile group and the pyridine ring could stabilize lower oxidation states of a metal, favoring its role in reductive catalysis. While specific examples for this compound itself are emerging, related imidazole (B134444) derivatives have been successfully used in catalysts for multicomponent reactions to produce biologically active molecules with high yields. mdpi.com

| Catalytic Transformation | Reagent/Catalyst System | Potential Role of this compound |

| Reduction | Hydrogenation (e.g., using Raney nickel) | Substrate for reduction of the nitrile group to an amine. vulcanchem.com |

| Oxidation | Metal complexes (e.g., Vanadium-based) | Precursor for ligands that modulate the metal center's redox properties. mdpi.com |

| Multicomponent Reactions | MOF-based catalysts | Organic linker to create a stable, recyclable heterogeneous catalyst. researchgate.net |

Integration in Heterogeneous and Homogeneous Catalytic Systems

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry explores the domain of chemistry "beyond the molecule," focusing on systems held together by non-covalent interactions. mdpi.comnumberanalytics.com The structure of this compound is exceptionally well-suited for applications in this field, particularly in designing complex, self-assembling systems for molecular recognition.

Molecular recognition is the process by which molecules selectively bind to one another through complementary shapes, sizes, and chemical functionalities. longdom.org The heterocyclic motif of this compound, with its specific arrangement of hydrogen bond donors (the -NH₂ groups) and acceptors (the pyridine nitrogen and the nitrile nitrogen), makes it an excellent building block for synthetic molecular receptors. These receptors can be designed as "host" molecules that selectively bind to specific "guest" molecules. For example, host structures like cyclophanes or calixarenes can be functionalized with diaminonicotinonitrile units to create cavities lined with specific interaction sites, enabling the selective recognition of substrates like dicarboxylate or diammonium ions based on complementary hydrogen bonding and size. bdu.ac.in

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. longdom.org Small changes in molecular structure can lead to significant differences in the resulting extended architecture. rsc.org Derivatives of this compound can be designed to self-assemble into well-defined, controlled architectures such as tapes, ribbons, or sheets. This process is governed by the specific intermolecular forces the molecule can engage in. For instance, lipophilic guanosine (B1672433) derivatives, which also possess multiple hydrogen bonding sites, have been shown to self-assemble into ribbon-like nanostructures. tu-chemnitz.de Similarly, the planarity of the pyridine ring combined with its hydrogen bonding capabilities suggests that derivatives of this compound could form extended, predictable patterns, a key goal in materials science and nanotechnology. rsc.orgtu-chemnitz.de The self-assembly of dibenzylidene-D-sorbitol derivatives into helical or non-helical fibers, depending on the solvent, highlights how subtle environmental changes can control the final supramolecular structure. nih.gov

The stability and structure of molecular assemblies are governed by a variety of non-covalent interactions. scielo.org.mxfrontiersin.org For this compound, the most significant of these are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The two amino groups are potent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group are hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks. These interactions are fundamental to the self-assembly processes seen in structural biology and crystal engineering. frontiersin.org

Pi-Stacking (π-π Interactions): The aromatic pyridine ring can interact with the rings of adjacent molecules through π-π stacking. This interaction, a form of London dispersion force, contributes significantly to the stability of assemblies of planar aromatic molecules. nih.gov

The interplay between these forces dictates the final supramolecular architecture. For example, strong, directional hydrogen bonds might lead to the formation of one-dimensional tapes, which could then stack on top of each other, stabilized by π-π interactions, to form a two-dimensional sheet or a three-dimensional crystal. The study of these interactions is crucial for designing new materials with desired properties. frontiersin.org

| Non-Covalent Interaction | Interacting Groups on this compound | Role in Supramolecular Assembly |

| Hydrogen Bonding | Donors: Amino groups (-NH₂) Acceptors: Pyridine nitrogen, Nitrile nitrogen (-C≡N) | Directs the formation of specific, ordered structures like tapes and sheets; key to molecular recognition. scielo.org.mxfrontiersin.org |

| Pi-Stacking | Aromatic Pyridine Ring | Stabilizes the stacking of planar molecules, contributing to the formation of layered architectures. nih.gov |

| Dipole-Dipole | Polar C-N and C≡N bonds | Contributes to the overall stability and orientation of molecules within an assembly. |

Self-Assembly Principles and Controlled Architectures

Contributions to Advanced Materials Research

The unique chemical architecture of this compound, featuring a pyridine ring functionalized with two amino groups and a nitrile group, makes it a valuable precursor in the development of advanced materials. These functional groups provide multiple reactive sites for polymerization and molecular engineering, enabling the creation of materials with tailored properties for a range of applications.

Precursor for Functional Organic and Polymeric Materials

This compound serves as a fundamental building block for a variety of functional organic and polymeric materials. The presence of nucleophilic amino groups and an electrophilic nitrile group on the pyridine core allows for its participation in diverse chemical transformations, including condensation, cyclization, and polymerization reactions. This versatility has been harnessed to synthesize materials with specific biological and catalytic functions.

A significant area of research involves the synthesis of nicotinonitrile derivatives for biomedical applications. For instance, derivatives of this compound have been shown to exhibit cytotoxic activity against cancer cell lines. The functional groups on the diaminonicotinonitrile scaffold allow for the systematic modification of the molecule's structure to enhance its therapeutic efficacy and explore structure-activity relationships.

Furthermore, this compound is a key component in the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and large surface areas, making them excellent candidates for catalysis. The amino and nitrile groups of the diaminonicotinonitrile ligand can coordinate with metal ions, forming robust and catalytically active frameworks. These MOF-based catalysts have demonstrated high efficiency in organic synthesis, including in solvent-free reactions, which is a significant step towards more sustainable chemical manufacturing.

Table 1: Functional Materials Derived from this compound

| Material Class | Specific Example | Key Functional Groups Utilized | Application |

| Functional Organic Molecules | Nicotinonitrile Derivatives | Amino and Nitrile Groups | Anticancer Agents |

| Polymeric Materials | Metal-Organic Frameworks (MOFs) | Amino and Nitrile Groups | Catalysis |

Design of Responsive and Adaptive Systems

The field of smart materials involves the design of systems that can respond to external stimuli such as changes in pH, temperature, light, or the presence of specific chemical species. The pyridine and nitrile functionalities inherent in the this compound structure make it a promising candidate for incorporation into such responsive and adaptive systems. nih.govijnrd.orgijraset.comrsc.orgscivisionpub.com

Pyridine-based materials, in particular, are known for their responsiveness to pH due to the basicity of the nitrogen atom in the pyridine ring. rsc.org This property can be exploited to create materials that undergo changes in their physical or chemical properties, such as swelling or shrinking, in response to pH variations. researchgate.net Materials incorporating this compound could therefore be designed as pH-sensitive hydrogels or membranes for applications in drug delivery or as sensors. nih.govresearchgate.netiaea.orgnih.gov

Moreover, the pyridine ring and nitrile group can act as binding sites for metal ions. nih.gov This suggests the potential for developing chemosensors where the binding of a specific metal ion to a material containing this compound units would trigger a detectable signal, such as a change in color or fluorescence. nih.gov Research into azopyridines, which combine the photo-responsive nature of azo compounds with the chemical versatility of the pyridine ring, further highlights the potential for creating multi-responsive materials. rsc.org These materials can react to both light and changes in pH. rsc.org While direct applications of this compound in such advanced responsive systems are still an emerging area of research, its chemical functionalities provide a strong foundation for future developments in this field. digitellinc.com

Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org this compound is increasingly being utilized in synthetic methodologies that align with these principles, contributing to more sustainable and environmentally friendly chemical manufacturing. researchgate.net

Development of Sustainable Chemical Processes and Methodologies

A key aspect of green chemistry is the development of processes that are more efficient and generate less waste. nih.gov The use of this compound in the synthesis of complex molecules has been part of a broader effort to create more sustainable chemical methodologies. One significant advancement is the use of heterogeneous catalysts, such as zeolites and MOFs derived from this compound, which can be easily separated from the reaction mixture and reused. This minimizes catalyst waste and simplifies product purification.

The application of MOF-based catalysts containing this compound in solvent-free reactions represents a substantial move towards greener chemistry. Current time information in Bangalore, IN. By eliminating the need for organic solvents, these processes reduce environmental pollution and the risks associated with volatile and often toxic chemicals. researchgate.net Furthermore, the use of zeolite catalysts in industrial settings has been shown to decrease reaction times and improve the selectivity of reactions involving nicotinonitrile derivatives. Current time information in Bangalore, IN. These catalytic systems not only enhance the sustainability of chemical production but also offer economic benefits through reduced energy consumption and raw material usage. lu.se

Waste Minimization and Atom-Economic Transformations in Synthetic Sequences

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. digitellinc.comlu.se Reactions with high atom economy are inherently less wasteful, as fewer byproducts are generated. nih.gov The synthesis of complex molecules using this compound is being optimized to maximize atom economy.

Multi-component reactions (MCRs) are a powerful tool in green chemistry as they often proceed with high atom economy, combining three or more reactants in a single step to form a complex product. frontiersin.org The multiple functional groups of this compound make it an ideal substrate for MCRs. For example, solvent-free reactions to synthesize nicotinonitrile derivatives have been reported with yields as high as 90%. Current time information in Bangalore, IN. This high efficiency signifies a significant reduction in waste compared to traditional multi-step syntheses that often require purification after each step, leading to material loss.

Table 2: Example of an Atom-Economic Synthesis Involving a Nicotinonitrile Precursor

| Reactants | Product | Byproducts | Atom Economy | Green Chemistry Principle |

| 3-Oxo-3-phenylpropanenitrile + Acetophenone + Aldehyde | Nicotinonitrile Derivative | Water | High (approaching 100% minus water) | Maximizing atom economy, waste prevention |

By focusing on the development of catalytic, solvent-free, and atom-economic synthetic routes, the use of this compound in chemical synthesis is contributing to the broader goals of waste minimization and the creation of more sustainable chemical industries. rsc.org

Concluding Perspectives and Future Research Directions

Innovations in Synthetic Pathways for 2,4-Diaminonicotinonitrile

Future efforts in the synthesis of this compound will likely concentrate on the development of more efficient, sustainable, and cost-effective methods. A primary goal is the design of non-precious metal catalysts to reduce the financial burden of large-scale production. vulcanchem.com Research into one-pot synthesis procedures, which streamline reaction sequences, and the use of microwave irradiation to accelerate reaction times and improve yields, are promising areas of investigation. researchgate.net The optimization of solvent-free reaction conditions is another key objective, aiming to minimize environmental impact and align with the principles of green chemistry. vulcanchem.comresearchgate.net

A notable synthetic route involves the ammonolysis of 2,4-dichloronicotinonitrile, which yields this compound through nucleophilic aromatic substitution. vulcanchem.com While effective, this method can be improved by exploring alternative catalysts and reaction conditions to enhance yield and purity. Another significant reaction is the reduction of the nitrile group to an aldehyde using reagents like Raney nickel in formic acid, a transformation that opens up further synthetic possibilities. journals.co.za

| Synthetic Goal | Approach | Key Considerations |

| Cost Reduction | Development of non-precious metal catalysts | Scalability and catalyst stability |

| Efficiency | One-pot synthesis, microwave-assisted reactions | Reaction kinetics and yield optimization |

| Sustainability | Solvent-free protocols | Waste reduction and energy efficiency |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction pathways and the formation of intermediates. kpi.uaresearchgate.net For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor the changes in molecular vibrations during a reaction, helping to elucidate the transformation of functional groups. mdpi.com

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for modeling reaction mechanisms and predicting the properties of novel derivatives. researchgate.netspectroscopyonline.com By calculating transition states and reaction energies, researchers can identify the most favorable pathways and design catalysts with enhanced activity and selectivity. researchgate.net This synergistic approach of combining experimental and computational methods will be instrumental in unraveling the complex reactivity of this compound.

Expanding the Scope of Catalytic and Supramolecular Applications

The structural features of this compound make it an excellent candidate for applications in catalysis and supramolecular chemistry. The pyridine (B92270) nitrogen and amino groups can coordinate with metal ions, making its derivatives suitable as ligands in catalysis. kpi.uanih.gov For example, its derivatives have shown potential in forming coordination polymers and metal-organic frameworks (MOFs) that can act as heterogeneous catalysts. vulcanchem.com These catalysts offer advantages such as easy separation and reusability, contributing to more sustainable chemical processes. vulcanchem.comnih.gov

In supramolecular chemistry, the ability of this compound to form hydrogen bonds and engage in π-π stacking interactions can be exploited to construct complex, self-assembled architectures. rug.nlmuni.czrsc.org These supramolecular assemblies have potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials. mdpi.combeilstein-journals.org Future research will likely focus on designing and synthesizing novel derivatives with tailored properties for specific catalytic and supramolecular functions.

Synergies with Sustainable Chemistry and Nanoscience Initiatives

The principles of green chemistry are increasingly guiding chemical research and development, and the synthesis and application of this compound are no exception. sigmaaldrich.comwikipedia.orgnih.gov The focus on developing solvent-free reactions, utilizing catalytic processes to minimize waste, and designing biodegradable products are all aligned with the goals of sustainable chemistry. vulcanchem.comyale.edu By integrating green chemistry principles from the outset, the environmental footprint of processes involving this compound can be significantly reduced. sigmaaldrich.com

Q & A

Q. How can researchers integrate this compound into high-throughput screening platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。